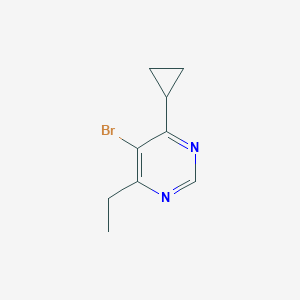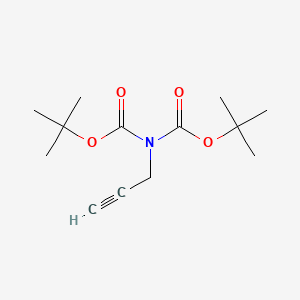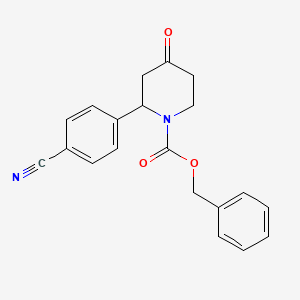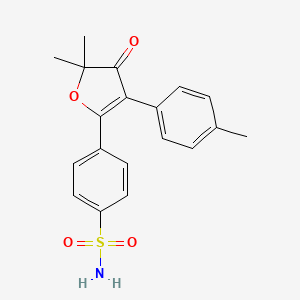
4-(5,5-Dimethyl-4-oxo-3-p-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,5-Dimethyl-4-oxo-3-p-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound with the molecular formula C₁₉H₁₉NO₄S and a molecular weight of 357.423 g/mol . This compound features a furanone ring substituted with a p-tolyl group and a benzenesulfonamide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-(5,5-Dimethyl-4-oxo-3-p-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate, followed by alkylation using various halo compounds . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-(5,5-Dimethyl-4-oxo-3-p-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Scientific Research Applications
4-(5,5-Dimethyl-4-oxo-3-p-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-4-oxo-3-p-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the substrate, while the furanone ring can interact with various biological pathways. These interactions can lead to changes in cellular processes, making the compound useful in studying enzyme functions and cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-(5,5-Dimethyl-4-oxo-3-p-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide include:
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has similar biological activities and is used in similar research applications.
4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’3’,1’'-terphenyl: Another compound with a similar structure used in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions.
Properties
Molecular Formula |
C19H19NO4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[5,5-dimethyl-3-(4-methylphenyl)-4-oxofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H19NO4S/c1-12-4-6-13(7-5-12)16-17(24-19(2,3)18(16)21)14-8-10-15(11-9-14)25(20,22)23/h4-11H,1-3H3,(H2,20,22,23) |
InChI Key |
CILQKVBTOQNGSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC(C2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


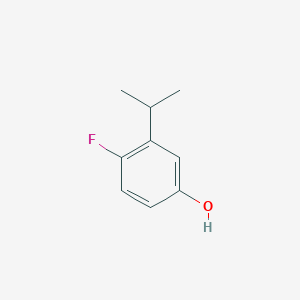
![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)

![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
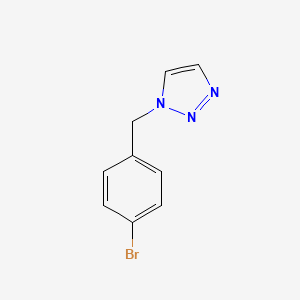
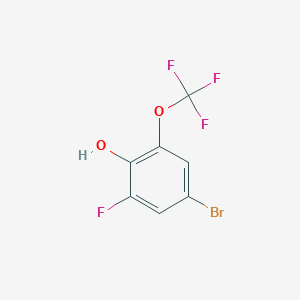
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
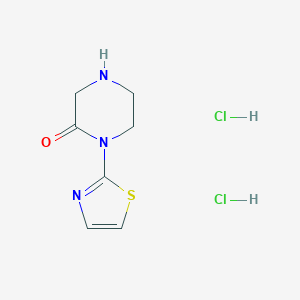
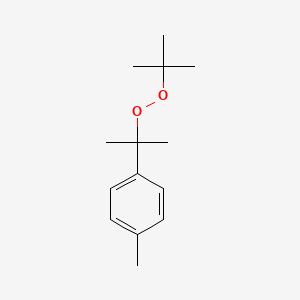
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
